molecular formula C15H24ClN3O4 B4399797 1-Methyl-4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride

1-Methyl-4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride

Cat. No.: B4399797
M. Wt: 345.82 g/mol
InChI Key: LYVJDLPQMWNNNA-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride is a complex organic compound that features a piperazine ring substituted with a nitrophenoxyethyl group

Properties

IUPAC Name

1-methyl-4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4.ClH/c1-16-5-7-17(8-6-16)9-10-21-11-12-22-15-4-2-3-14(13-15)18(19)20;/h2-4,13H,5-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVJDLPQMWNNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride typically involves multiple steps:

    Etherification: The formation of an ether bond between the nitrophenol and an ethylene glycol derivative.

    Piperazine Substitution: The attachment of the piperazine ring to the etherified product.

    Hydrochloride Formation: The final step involves converting the compound to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various substituents on the piperazine ring.

Scientific Research Applications

1-Methyl-4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenoxyethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-{2-[2-(4-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride: Similar structure but with a different position of the nitro group.

    1-methyl-4-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}piperazine hydrochloride: Chlorine substituent instead of a nitro group.

    1-methyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperazine hydrochloride: Methoxy substituent instead of a nitro group.

Uniqueness

1-Methyl-4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. The presence of the nitrophenoxyethyl group may also impart distinct pharmacological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride
Reactant of Route 2
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1-Methyl-4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride

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